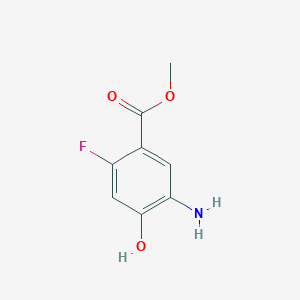
Methyl 5-amino-2-fluoro-4-hydroxybenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Methyl 5-amino-2-fluoro-4-hydroxybenzoate” is a chemical compound that can be used in the preparation of other compounds . It has a molecular weight of 185.15 .
Synthesis Analysis
“Methyl 5-amino-2-fluoro-4-hydroxybenzoate” can be used as an intermediate in the synthesis of other compounds . For example, it can be used in the preparation of compounds with the ability to inhibit cytosolic phospholipase A2 .
Molecular Structure Analysis
The molecular structure of “Methyl 5-amino-2-fluoro-4-hydroxybenzoate” consists of a benzene ring substituted with a methyl ester, an amino group, a fluoro group, and a hydroxy group .
Chemical Reactions Analysis
As an intermediate, “Methyl 5-amino-2-fluoro-4-hydroxybenzoate” can participate in various chemical reactions to form other compounds .
Physical And Chemical Properties Analysis
“Methyl 5-amino-2-fluoro-4-hydroxybenzoate” is a solid at room temperature . It has a molecular weight of 185.15 .
科学的研究の応用
Fluorescent Sensor for Al3+ Detection
Methyl 5-amino-2-fluoro-4-hydroxybenzoate derivatives have been utilized in the development of fluorescent sensors. A study by Ye et al. (2014) demonstrates the use of an o-aminophenol-based fluorogenic chemosensor for highly selective and sensitive detection of Al3+ ions. This sensor shows potential for bio-imaging applications in detecting Al3+ in human cervical cancer cells (Ye et al., 2014).
Potential PET Cancer Imaging Agents
Methyl 5-amino-2-fluoro-4-hydroxybenzoate derivatives have been explored as potential PET cancer imaging agents. Wang et al. (2006) synthesized carbon-11 labeled fluorinated 2-arylbenzothiazoles, which exhibit inhibitory activity against various cancer cell lines and may serve as probes for imaging tyrosine kinase in cancers (Wang et al., 2006).
Bioactivation of Antitumor Molecules
Research by Wang and Guengerich (2012) indicates the involvement of cytochrome P450s in the bioactivation of fluorinated 2-aryl-benzothiazole antitumor molecules, which contain the benzothiazole pharmacophore with potent antitumor properties. The study explores the biotransformation pathways and the role of cytochrome P450s in mediating bioactivation to reactive intermediates (Wang & Guengerich, 2012).
Antibiotic Biosynthesis
Becker (1984) discusses the synthesis of chlorinated analogues of 3-amino-5-hydroxybenzoic acid, a precursor related to methyl 5-amino-2-fluoro-4-hydroxybenzoate, for studies in antibiotic biosynthesis. These compounds are essential for the synthesis and study of several important classes of antibiotics (Becker, 1984).
Single Crystal Analysis
A study by Sharfalddin et al. (2020) on methyl 4-hydroxybenzoate, a compound structurally related to methyl 5-amino-2-fluoro-4-hydroxybenzoate, provides insight into its single crystal structure, intermolecular interactions, and pharmaceutical activity. This research contributes to the understanding of the molecular determinants underlying the pharmaceutical activity of related molecules (Sharfalddin et al., 2020).
Ligand-Receptor Interactions
The investigation of ligand-receptor interactions using fluorescence correlation spectroscopy with different fluorophores, as studied by Wohland et al. (1999), provides evidence for the binding properties of fluorinated compounds, including those related to methyl 5-amino-2-fluoro-4-hydroxybenzoate. This study contributes to the understanding of the interactions and binding properties of these compounds (Wohland et al., 1999).
Safety and Hazards
“Methyl 5-amino-2-fluoro-4-hydroxybenzoate” is classified as a hazardous substance. It has been associated with acute toxicity (dermal and inhalation), specific target organ toxicity (respiratory tract irritation), acute toxicity (oral), skin corrosion/irritation, and serious eye damage/eye irritation .
特性
IUPAC Name |
methyl 5-amino-2-fluoro-4-hydroxybenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO3/c1-13-8(12)4-2-6(10)7(11)3-5(4)9/h2-3,11H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIRNVSHNAMHLNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1F)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-amino-2-fluoro-4-hydroxybenzoate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


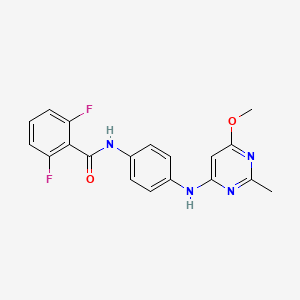
![Diethyl 5-(((2,4-dioxo-1,5-dioxaspiro[5.5]undecan-3-ylidene)methyl)amino)-3-methylthiophene-2,4-dicarboxylate](/img/structure/B2554326.png)
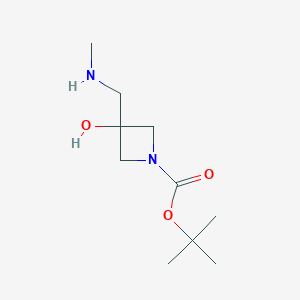
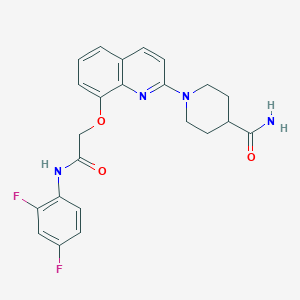

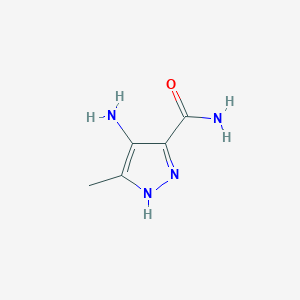
![2-Phenyl-2-[(phenylsulfonyl)amino]butanoic acid](/img/structure/B2554333.png)

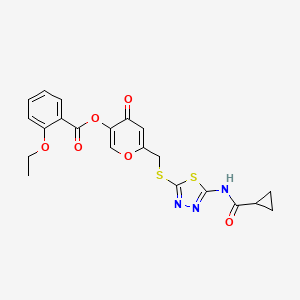
![5-[(4-Bromophenyl)methyl]-1-(2-hydroxyethyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2554340.png)
![(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3'-chloro-[1,1'-biphenyl]-4-yl)propanoic acid](/img/structure/B2554343.png)

![N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-3,4-dimethylbenzamide](/img/structure/B2554346.png)